7-Methoxyquinoxalin-6-ol
Description
7-Methoxyquinoxalin-6-ol is a quinoxaline derivative characterized by a methoxy group (-OCH₃) at the 7-position and a hydroxyl group (-OH) at the 6-position of the bicyclic quinoxaline core. Quinoxalines are nitrogen-containing heterocycles with applications in medicinal chemistry, materials science, and redox-active coenzyme research.
Properties
CAS No. |
6295-25-6 |
|---|---|
Molecular Formula |
C9H8N2O2 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
7-methoxyquinoxalin-6-ol |
InChI |
InChI=1S/C9H8N2O2/c1-13-9-5-7-6(4-8(9)12)10-2-3-11-7/h2-5,12H,1H3 |
InChI Key |
KRQJJTZFQLCVDP-UHFFFAOYSA-N |
SMILES |
COC1=CC2=NC=CN=C2C=C1O |
Canonical SMILES |
COC1=CC2=NC=CN=C2C=C1O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 7-Methoxyquinoxalin-6-ol (inferred structure) with analogous compounds based on core structure, substituents, molecular properties, and applications. Data are derived from the provided evidence.
Structural and Functional Analysis
Core Structure Differences
- Quinoxaline vs. Quinazoline: Quinoxaline (two nitrogen atoms in positions 1 and 4) exhibits distinct electronic properties compared to quinazoline (nitrogens at positions 1 and 3). This difference influences redox behavior, with thioquinoxalinol showing redox activity in coenzyme models , while quinazoline derivatives like 7-(benzyloxy)-6-methoxyquinazolin-4-ol are typically intermediates in drug synthesis .
- Quinoline/Isoquinoline vs. Quinoxaline: Quinoline (one nitrogen) and isoquinoline derivatives (e.g., 5-ethyl-6-methoxyquinolin-8-amine) often exhibit biological activity due to their planar aromatic systems, whereas quinoxalines are explored for their redox versatility .
Substituent Effects
- Methoxy vs. Hydroxyl Positioning: The placement of -OCH₃ and -OH groups significantly impacts solubility and reactivity. For example, 6-methoxyisoquinolin-7-ol (6-OCH₃, 7-OH) has lower polarity than this compound (7-OCH₃, 6-OH), affecting its bioavailability .
- Sulfur Substitution: Thioquinoxalinol’s sulfur atom enhances redox activity compared to oxygenated analogs, making it a candidate for primitive coenzyme studies .
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